

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromoisquinoline

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Compound of Interest

Compound Name: 1,3-Dibromoisquinoline

Cat. No.: B189538

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisquinoline is a key heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms on the isoquinoline scaffold, make it a versatile precursor for the synthesis of a wide array of functionalized isoquinoline derivatives. This technical guide provides a comprehensive overview of the core chemical properties of **1,3-dibromoisquinoline**, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug discovery and development.

Core Chemical Properties

1,3-Dibromoisquinoline is a stable, crystalline solid at room temperature. The presence of two electron-withdrawing bromine atoms significantly influences the electron density of the isoquinoline ring system, rendering the C1 and C3 positions susceptible to nucleophilic substitution and facilitating a range of cross-coupling reactions.

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	53987-60-3	[1][2]
Molecular Formula	C ₉ H ₅ Br ₂ N	[1]
Molecular Weight	286.95 g/mol	
Appearance	White to yellow solid	
Melting Point	147-148 °C	[3]
Boiling Point	Not explicitly available, expected to be high	
Solubility	Insoluble in water. Soluble in common organic solvents like Dichloromethane (CH ₂ Cl ₂), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) based on its use in various reactions.	[4]

Synthesis of 1,3-Dibromoisquinoline

A common method for the synthesis of 1,3-dihaloisoquinolines involves the reaction of isoquinoline-1,3(2H,4H)-dione with a halogenating agent.[3]

Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of isoquinoline-1,3(2H,4H)-dione (1 equivalent) in phosphorus tribromide (PBr₃) (10 volumes) is prepared.
- **Reaction Execution:** The reaction mixture is heated to reflux for 1 hour.
- **Work-up:** After cooling to room temperature, the excess PBr₃ is removed under reduced pressure. The residue is then carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.

- Purification: The resulting precipitate, **1,3-dibromoisquinoline**, is collected by filtration, washed with water, and dried to yield the pure product.

Chemical Reactivity and Synthetic Utility

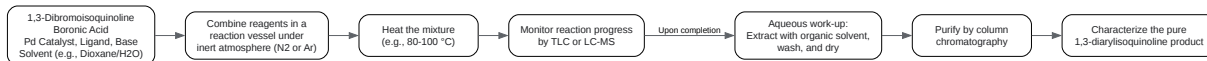
1,3-Dibromoisquinoline is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the C1 and C3 positions.

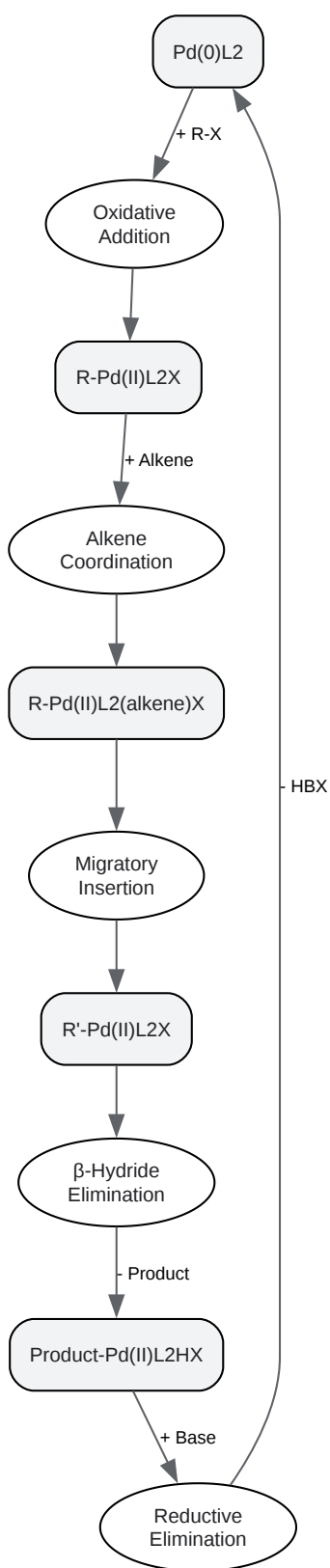
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C1 and C3 positions can be selectively or sequentially replaced, offering a powerful strategy for the synthesis of diverse isoquinoline derivatives.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between **1,3-dibromoisquinoline** and various boronic acids or their esters.

Experimental Workflow: Suzuki-Miyaura Coupling





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